![molecular formula C11H13ClN4O B1477756 4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2097980-89-5](/img/structure/B1477756.png)
4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Overview
Description
“4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a derivative of Oxazepine . Oxazepines are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and an oxygen replacing a carbon at another position .
Synthesis Analysis
The synthesis of Oxazepine derivatives can be achieved by a one-pot three-component reaction of 2-(2-formylphenoxy) acetic acid and 2-aminobenzamide as bifunctional reagents and an isocyanide without using any catalyst . Another method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C .
Molecular Structure Analysis
The molecular weight of “4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is 195.2167 . The IUPAC Standard InChI is InChI=1S/C13H9NO/c1-3-7-12-10 (5-1)9-14-11-6-2-4-8-13 (11)15-12/h1-9H
.
Chemical Reactions Analysis
A novel synthetic method has been developed for accessing benzo[b][1,4]oxazepines, which are one of the rare classes of benzoxazepine derivatives, by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . A series of benzo[b][1,4]oxazepine derivatives can be prepared using this synthetic protocol .
Physical And Chemical Properties Analysis
“4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a colorless liquid, odorless to fruity . It does not react rapidly with air or water .
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Research in synthetic chemistry has extensively explored the synthesis and applications of complex heterocyclic compounds, including benzoxazepines and related structures. These compounds are of interest due to their potential in pharmaceutical development and materials science. For example, methodologies for the synthesis of benzimidazoles, quinoxalines, and benzo[diazepines] focus on the condensation of o-phenylenediamines with various electrophilic reagents, highlighting the synthetic versatility and potential utility of these frameworks in designing novel compounds with targeted properties (Ibrahim, 2011).
Biological Activities and Therapeutic Potential
Benzoxazepines and structurally related compounds have been investigated for their biological activities, including antimicrobial, anti-inflammatory, and potential antitumor activities. The exploration of benzothiazoles, for instance, has revealed a broad spectrum of antimicrobial and analgesic properties, indicating the therapeutic potential of these scaffolds (Kamal et al., 2015). This suggests that compounds like 4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine could have promising applications in drug development, pending further research into their specific biological activities.
Environmental and Toxicological Studies
Some research efforts are directed towards understanding the environmental persistence and toxicological profiles of halogenated organic compounds, including those with benzodiazepine structures. Studies on the occurrence, fate, and behavior of related compounds in aquatic environments could provide insights into the environmental impact and potential risks associated with the use and disposal of such chemicals (Haman et al., 2015).
Safety and Hazards
Inhalation of vapors or dust is extremely irritating. It may cause burning of eyes and lachrymation (flow of tears). It may cause coughing, difficult breathing, and nausea. Brief exposure effects last only a few minutes. Exposure in an enclosed area may be very harmful. Fire will produce irritating, corrosive, and/or toxic gases. Runoff from fire control or dilution water may cause environmental contamination .
Future Directions
The synthesis of “4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” and its derivatives is a field of ongoing research. The development of new methods for the synthesis of these compounds remains a hot topic in organic chemistry due to their importance in biologically active natural products and synthetic materials .
Mechanism of Action
Target of Action
The primary target of 4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine and its derivatives is the human transient receptor potential ankyrin 1 (TRPA1) receptor . This receptor is primarily expressed in small diameter, nociceptive neurons and plays a key role as a biological sensor .
Mode of Action
The compound acts as an extremely potent activator of the TRPA1 receptor
Biochemical Pathways
The TRPA1 receptor is known to transduce mechanical, thermal, and pain-related inflammatory signals . Activation of this receptor contributes to the perception of noxious stimuli and inflammatory hyperalgesia
Result of Action
The activation of the TRPA1 receptor by 4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine could potentially lead to various physiological responses, including the perception of pain and inflammation . .
properties
IUPAC Name |
4-(2-azidoethyl)-7-chloro-3,5-dihydro-2H-1,4-benzoxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c12-10-1-2-11-9(7-10)8-16(5-6-17-11)4-3-14-15-13/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHIHAYYTNYENH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CCN=[N+]=[N-])C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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